molecular formula C16H17N3 B2681142 6-Phenyl-2-pyrimidin-2-yl-2-azaspiro[3.3]heptane CAS No. 2379993-20-9

6-Phenyl-2-pyrimidin-2-yl-2-azaspiro[3.3]heptane

Cat. No.: B2681142
CAS No.: 2379993-20-9
M. Wt: 251.333
InChI Key: HFCLHMRJSMHEAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-2-pyrimidin-2-yl-2-azaspiro[3.3]heptane is a sterically constrained compound . It belongs to the family of 2-azaspiro[3.3]heptane-derived amino acids . The use of 2-azaspiro[3.3]heptane scaffold in the construction of functionalized sterically constrained amino acids was demonstrated for the first time .


Synthesis Analysis

The synthesis of this compound involves several steps . The key synthesis step was thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate . This gave spirocyclic β-lactams . Reduction of the β-lactam ring with alane produced the final product .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a spirocyclic scaffold . This rigid spirocyclic scaffold provides a wide variation of spatial disposition of the functional groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a [2+2] cycloaddition and a reduction . The [2+2] cycloaddition is between endocyclic alkenes and the Graf isocyanate . The reduction of the β-lactam ring is carried out with alane .

Future Directions

The use of 2-azaspiro[3.3]heptane scaffold in the construction of functionalized sterically constrained amino acids was demonstrated for the first time . This opens up new possibilities for the synthesis of novel amino acids for use in chemistry, biochemistry, and drug design .

Properties

IUPAC Name

6-phenyl-2-pyrimidin-2-yl-2-azaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-2-5-13(6-3-1)14-9-16(10-14)11-19(12-16)15-17-7-4-8-18-15/h1-8,14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCLHMRJSMHEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C3=NC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.